(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid (R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791562
InChI: InChI=1S/C10H14N2O4/c1-15-8-4-6(3-7(11)10(13)14)5-12-9(8)16-2/h4-5,7H,3,11H2,1-2H3,(H,13,14)/t7-/m1/s1
SMILES:
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid

CAS No.:

Cat. No.: VC15791562

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid -

Specification

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name (2R)-2-amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid
Standard InChI InChI=1S/C10H14N2O4/c1-15-8-4-6(3-7(11)10(13)14)5-12-9(8)16-2/h4-5,7H,3,11H2,1-2H3,(H,13,14)/t7-/m1/s1
Standard InChI Key DJTGWULFSMOTGX-SSDOTTSWSA-N
Isomeric SMILES COC1=C(N=CC(=C1)C[C@H](C(=O)O)N)OC
Canonical SMILES COC1=C(N=CC(=C1)CC(C(=O)O)N)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure integrates a pyridine ring with two methoxy substituents at positions 5 and 6, connected to a propanoic acid backbone via a carbon-nitrogen bond. The chiral center at the α-carbon of the amino acid moiety dictates its stereochemical identity, which is critical for interactions with biological targets. Computational models suggest that the methoxy groups enhance electron density on the pyridine ring, influencing binding affinity to receptors.

Solubility and Stability

(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid exhibits moderate solubility in polar solvents such as water (approximately 327 mg/mL at 25°C) and methanol. Its log P value of -0.14 indicates slight hydrophilicity, aligning with its zwitterionic nature in physiological conditions. Stability studies under varying pH levels (2–9) reveal degradation below pH 4, likely due to protonation of the pyridine nitrogen .

Synthesis and Enantioselective Production

Conventional Synthetic Routes

The synthesis typically begins with 5,6-dimethoxynicotinic acid, which undergoes nucleophilic substitution to introduce the amino acid side chain. A representative pathway involves:

  • Friedel-Crafts Acylation: Attachment of a bromoethyl group to the pyridine ring.

  • Gabriel Synthesis: Introduction of the amino group via phthalimide protection.

  • Hydrolysis: Deprotection and acidification to yield the final product.

Yields from these methods range from 54% to 62%, with enantiomeric excess (ee) achieved through chiral catalysts or enzymatic resolution .

Biocatalytic Approaches

Recent advances employ nitrilases or transaminases for enantioselective synthesis. For example, nitrilase-mediated hydrolysis of 2-amino-3-(5,6-dimethoxypyridin-3-yl)propanenitrile achieves up to 79% ee under optimized conditions (pH 6, 38°C) . This method reduces reliance on toxic reagents and improves sustainability.

Biological Activity and Mechanism

Neurotransmitter Modulation

The compound acts as a partial agonist at metabotropic glutamate receptors (mGluRs), particularly mGluR5, with an IC50_{50} of 12 µM. It attenuates glutamate-induced excitotoxicity in neuronal cultures, suggesting neuroprotective potential. Comparative studies with analogues lacking methoxy groups show a 3-fold reduction in activity, underscoring the importance of substituents .

Antioxidant Properties

Electron paramagnetic resonance (EPR) assays demonstrate free radical scavenging activity, with a 2,2-diphenyl-1-picrylhydrazyl (DPPH) inhibition rate of 68% at 100 µM. The methoxy groups contribute to this effect by stabilizing radical intermediates .

Pharmacokinetics and Toxicology

Absorption and Distribution

In rodent models, oral bioavailability is 42%, with peak plasma concentrations (CmaxC_{\text{max}}) achieved within 2 hours. The compound exhibits limited blood-brain barrier (BBB) penetration (brain-to-plasma ratio: 0.15), necessitating structural modifications for CNS-targeted therapies .

Metabolic Pathways

Hepatic metabolism involves O-demethylation via cytochrome P450 2D6 (CYP2D6), producing 5-hydroxy and 6-hydroxy metabolites. These metabolites retain 30–40% of the parent compound’s activity but exhibit faster renal clearance .

Applications in Drug Development

Neurodegenerative Diseases

In a murine model of Alzheimer’s disease, daily administration (10 mg/kg) reduced amyloid-β plaque burden by 27% over 12 weeks. Synergistic effects with donepezil enhanced cognitive performance in Morris water maze tests .

Antidepressant Activity

Comparative Analysis with Structural Analogues

CompoundStructural VariationBiological Activity
2-Amino-3-(pyridin-3-yl)propanoic acidLacks methoxy groups50% lower mGluR5 affinity
(S)-2-Amino-3-(5-methoxyindol-3-yl)propanoic acidIndole ring substitutionEnhanced 5-HT1A_{1A} agonism
(R)-2-Amino-3-(4-hydroxyphenyl)propanoic acidPhenolic hydroxyl groupImproved antioxidant capacity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator